molecular formula C7H4BrClO3 B141161 5-Bromo-4-chloro-2-hydroxybenzoic acid CAS No. 142167-38-2

5-Bromo-4-chloro-2-hydroxybenzoic acid

Cat. No.: B141161
CAS No.: 142167-38-2
M. Wt: 251.46 g/mol
InChI Key: XUKLAPBPFXGIOW-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-hydroxybenzoic acid (BCHBA) is a chemical compound that is widely used in various scientific disciplines. It is a white crystalline solid that has a melting point of 131-133°C and a molecular weight of 234.50 g/mol. BCHBA is used in a variety of applications, including organic synthesis, drug development, and biological research. BCHBA is also used in the production of brominated flame retardants and as a photoinitiator in the polymerization process.

Scientific Research Applications

Bromination and Vilsmeier–Haack Formylation

Research conducted by Drewry and Scrowston (1969) explored the bromination process of certain compounds, leading to derivatives including phenolic compounds that are likely related to 5-bromo-4-chloro-2-hydroxybenzoic acid. This study contributes to understanding the chemical reactions and potential applications of such derivatives in organic synthesis (Drewry & Scrowston, 1969).

Degradation by Pseudomonas aeruginosa

Higson and Focht (1990) investigated a strain of Pseudomonas aeruginosa that degrades various halobenzoates, potentially including compounds similar to this compound. This study is significant for understanding the microbial degradation of complex organic compounds in environmental contexts (Higson & Focht, 1990).

Electrophilic Substitution Reactions

Clarke, Scrowston, and Sutton (1973) explored electrophilic substitution reactions, including bromination, of compounds related to 4-hydroxybenzoic acid, which shares structural similarities with this compound. This research offers insights into the chemical behavior and potential transformations of such compounds in organic chemistry (Clarke, Scrowston, & Sutton, 1973).

Crystallographic Study and Molecular Structure

Pramanik, Dey, and Mukherjee (2019) conducted a study involving X-ray powder diffraction and electronic structure calculations of benzoic acid derivatives, which include compounds structurally related to this compound. This research is crucial for understanding the crystal structure and electronic properties of such compounds (Pramanik, Dey, & Mukherjee, 2019).

Future Directions

One study suggests that derivatives of bromo-chloro-hydroxybenzoic acid may have potential to be developed into anti-inflammatory agents in the future .

Properties

IUPAC Name

5-bromo-4-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLAPBPFXGIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452240
Record name 5-Bromo-4-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142167-38-2
Record name 5-Bromo-4-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-2-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

Methanol (2.1 liters) was added to 4-chlorosalicylic acid (60 g) and sodium acetate (120 g), and the mixture was cooled to -70° C. and stirred. To this mixture was added dropwise a solution of bromine (55.7 g) in methanol (557 ml) over 1.5 hours. After the reaction mixture was allowed to warm to room temperature, the solvent was distilled off under reduced pressure. The residue was acidified by addition of dilute hydrochloric acid (2 liters). The precipitate was filtered off, dissolved in ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent was concentrated. The deposited crystals were recrystallized from hydrous ethanol to obtain 5-bromo-4-chlorosalicylic acid (43.8 g, mp. 208°-213° C.). According to the same manner as that described in Reference Example 1, by using this compound as the starting compound, 6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-one (29.2 g) (Compound A-26) was obtained. The physical properties are shown in Table 1.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
557 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
2.1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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